molecular formula C22H23N3O4S2 B12015355 Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 618879-63-3

Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B12015355
CAS No.: 618879-63-3
M. Wt: 457.6 g/mol
InChI Key: ASKPVJCNRGLOJW-UHFFFAOYSA-N
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Description

Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C22H23N3O4S2. This compound is notable for its intricate structure, which includes a benzothieno pyrimidine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno pyrimidine structure. Common reagents include ethyl acetoacetate and thiourea, with catalysts such as p-toluenesulfonic acid.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiol derivatives.

    Acetylation: The acetyl group is added via an acetylation reaction, typically using acetic anhydride in the presence of a base like pyridine.

    Esterification: The final step involves esterification to form the methyl ester, using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The benzothieno pyrimidine core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor functions. These interactions can lead to therapeutic effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
  • Ethyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate stands out due to its specific structural features, such as the ethyl group at the 3-position and the sulfanyl-acetyl linkage. These unique structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

618879-63-3

Molecular Formula

C22H23N3O4S2

Molecular Weight

457.6 g/mol

IUPAC Name

methyl 4-[[2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H23N3O4S2/c1-3-25-20(27)18-15-6-4-5-7-16(15)31-19(18)24-22(25)30-12-17(26)23-14-10-8-13(9-11-14)21(28)29-2/h8-11H,3-7,12H2,1-2H3,(H,23,26)

InChI Key

ASKPVJCNRGLOJW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OC)SC4=C2CCCC4

Origin of Product

United States

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